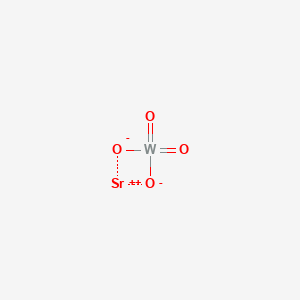

Strontium tungsten oxide (SrWO4)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

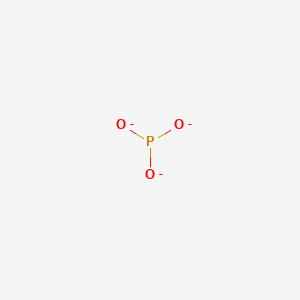

Strontium tungsten oxide, with the chemical formula SrWO4, is a compound that belongs to the family of tungstates. It is known for its unique structural, dielectric, and optical properties. The compound crystallizes in a tetragonal structure and is often used in various industrial and scientific applications due to its stability and distinctive characteristics .

Mechanism of Action

Target of Action

Strontium Tungsten Oxide (SrWO4) nanoparticles have been identified as a potential antimicrobial agent . The primary targets of SrWO4 are both Gram-positive and Gram-negative bacteria . These include Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, and Enterobacter aerogenes . These bacteria are involved in various health-care-associated infections .

Mode of Action

It is known that srwo4 nanoparticles exhibit antibacterial effects . The interaction of SrWO4 with its bacterial targets leads to their inhibition, as evidenced by the observed minimum inhibitory concentrations .

Biochemical Pathways

The antimicrobial action of srwo4 suggests that it likely interferes with essential biochemical pathways in the bacteria, leading to their inhibition .

Pharmacokinetics

The nanoparticle form of srwo4, which has a size distribution of 21 to 27 nm , may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of SrWO4’s action is the inhibition of bacterial growth. The minimum inhibitory concentrations of SrWO4 against various bacteria have been observed, with the lowest and highest values reported against Enterococcus faecalis (16 µg/mL) and Pseudomonas aeruginosa (256 µg/mL), respectively . This indicates that SrWO4 can effectively inhibit the growth of these bacteria at certain concentrations.

Action Environment

The action of SrWO4 can be influenced by various environmental factors. For instance, the synthesis method and the presence of surfactants can affect the structural, morphological, and photoluminescence properties of SrWO4, which may in turn influence its antimicrobial action . Furthermore, the action of SrWO4 may also be influenced by the specific conditions of the bacterial environment .

Biochemical Analysis

Biochemical Properties

Recent studies have shown that SrWO4 nanoparticles exhibit antimicrobial properties, particularly against Gram-positive bacteria

Cellular Effects

The cellular effects of strontium tungsten oxide (SrWO4) are primarily observed in its antimicrobial activity. SrWO4 nanoparticles have been shown to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria

Temporal Effects in Laboratory Settings

Current research has focused on the synthesis and characterization of SrWO4, including its antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium tungsten oxide can be synthesized using several methods, including the solid-state reaction method and the co-precipitation method.

Solid-State Reaction Method: This involves mixing strontium carbonate (SrCO3) and tungsten trioxide (WO3) in stoichiometric amounts, followed by calcination at high temperatures (around 900°C) to form SrWO4.

Co-Precipitation Method: In this method, aqueous solutions of strontium nitrate (Sr(NO3)2) and sodium tungstate (Na2WO4) are mixed, leading to the precipitation of SrWO4.

Industrial Production Methods: Industrial production of strontium tungsten oxide typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The process is optimized to ensure high purity and yield of the compound.

Chemical Reactions Analysis

Strontium tungsten oxide undergoes various chemical reactions, including:

Oxidation and Reduction: SrWO4 can participate in redox reactions, where it can act as an oxidizing agent due to the presence of tungsten in a high oxidation state.

Substitution Reactions: The compound can undergo substitution reactions where other metal ions replace strontium or tungsten ions in the lattice structure.

Common Reagents and Conditions:

Oxidation: Reactions often involve oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce tungsten in SrWO4.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, reduction of SrWO4 can lead to the formation of lower oxidation state tungsten compounds .

Scientific Research Applications

Strontium tungsten oxide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Strontium tungsten oxide can be compared with other tungstates such as calcium tungstate (CaWO4), barium tungstate (BaWO4), and lead tungstate (PbWO4).

Calcium Tungstate (CaWO4): Similar in structure but has different dielectric properties.

Barium Tungstate (BaWO4): Exhibits higher density and different optical properties.

Lead Tungstate (PbWO4): Known for its use in scintillation detectors due to its high density and radiation resistance.

Strontium tungsten oxide stands out due to its balanced properties, making it suitable for a wide range of applications.

Properties

IUPAC Name |

strontium;dioxido(dioxo)tungsten |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Sr.W/q;;2*-1;+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXELQHMRKFESFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Sr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4SrW |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13451-05-3 |

Source

|

| Record name | Strontium tungsten oxide (SrWO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium tungsten oxide (SrWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)